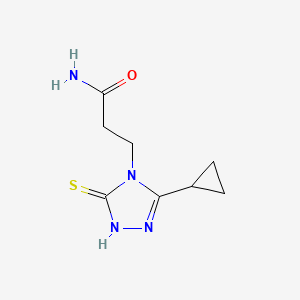
3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propanamide” is a compound with the molecular formula C8H12N4OS and a molecular weight of 212.27 . It is also known as CPTP and belongs to the group of small molecule inhibitors of protein-protein interactions.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C8H12N4OS. It contains a cyclopropyl group, a sulfanyl group, and a 1,2,4-triazole ring .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Research by Clerici, Gelmi, and Pocar (1999) details a method for synthesizing 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, which are structurally related to the compound . This study provides insights into the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones as starting materials for these derivatives, highlighting a key step in the synthesis of similar compounds (Clerici, Gelmi, & Pocar, 1999).
Antibacterial and Antifungal Activities
Wang, Wan, and Zhou (2010) synthesized novel sulfanilamide-derived 1,2,3-triazole compounds and evaluated them for antibacterial and antifungal activities. This research is relevant as it demonstrates the potential biomedical applications of compounds structurally similar to 3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propanamide (Wang, Wan, & Zhou, 2010).
Catalysis in Synthesis
The study by Hock et al. (2017) focuses on the synthesis of trifluoromethyl-substituted cyclopropanes, which are important in pharmaceutical and agrochemical agents. This research illustrates the use of fluorinated sulfur ylides in reactions relevant to the synthesis of compounds like this compound (Hock et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c9-6(13)3-4-12-7(5-1-2-5)10-11-8(12)14/h5H,1-4H2,(H2,9,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHGRYBRBNYHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
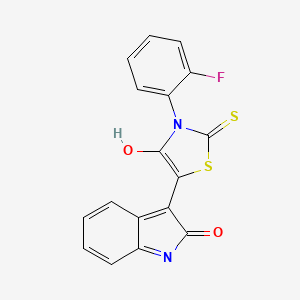
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876491.png)
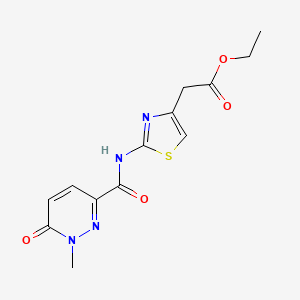
![Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2876495.png)
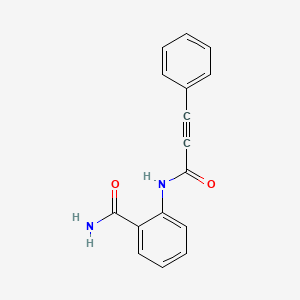
![6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2876498.png)
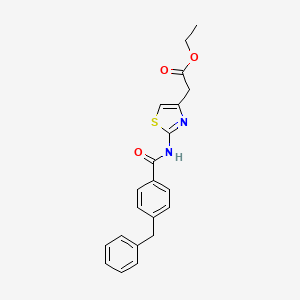
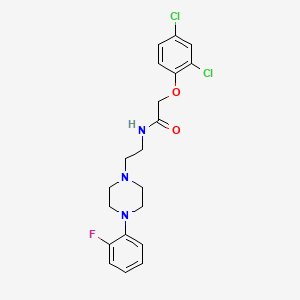
![(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2876505.png)
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2876507.png)
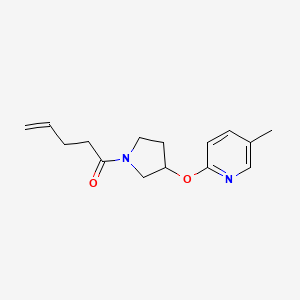

![3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide](/img/structure/B2876512.png)

